molecular formula C7H12O B3245761 2-methylcyclopentane-1-carbaldehyde CAS No. 17206-62-1

2-methylcyclopentane-1-carbaldehyde

Cat. No.: B3245761
CAS No.: 17206-62-1
M. Wt: 112.17 g/mol
InChI Key: VPIXRTSTGGIYQW-UHFFFAOYSA-N
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Description

2-Methylcyclopentane-1-carbaldehyde (CAS 17206-62-1) is a versatile cyclopentane-based building block with the molecular formula C7H12O and a molecular weight of 112.17 g/mol . This compound features an aldehyde functional group on a cyclopentane ring that is also substituted with a methyl group, making it a valuable precursor in organic synthesis and medicinal chemistry for constructing more complex molecular architectures . The aldehyde group is highly reactive and serves as a critical handle for a wide range of chemical transformations, including oxidation to carboxylic acids, reduction to alcohols, and various nucleophilic addition and condensation reactions . One common synthetic route to this compound involves the ozonolysis of 1-methylcyclopentene followed by a reductive work-up with dimethyl sulfide to prevent over-oxidation . The structure of this compound contains two adjacent stereocenters, giving rise to multiple stereoisomers such as the (1R,2R)-, (1S,2S)-, and (1R,2S)- forms . The specific spatial arrangement of these isomers can significantly influence both the compound's reactivity and its interaction with chiral reagents or biological targets, making the selective synthesis of a single isomer a key focus for many advanced applications . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses. Handle with appropriate precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methylcyclopentane-1-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O/c1-6-3-2-4-7(6)5-8/h5-7H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPIXRTSTGGIYQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC1C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201296072
Record name 2-Methylcyclopentanecarboxaldehyde
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Molecular Weight

112.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17206-62-1
Record name 2-Methylcyclopentanecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17206-62-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methylcyclopentanecarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201296072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Contextual Significance of Cyclopentane Carbaldehydes in Synthetic Endeavors

Cyclopentane (B165970) carbaldehydes, including 2-methylcyclopentane-1-carbaldehyde, are valuable precursors in organic synthesis. The aldehyde functional group is highly reactive and participates in a wide range of chemical transformations. These include oxidation to form carboxylic acids, reduction to alcohols, and various nucleophilic addition and condensation reactions. This reactivity makes them crucial starting materials for the synthesis of pharmaceuticals, agrochemicals, and fragrances. guidechem.com The cyclopentane ring itself provides a rigid scaffold that is a common structural motif in many biologically active natural products and synthetic compounds.

Overview of Isomeric Forms and Stereochemical Considerations

The structure of 2-methylcyclopentane-1-carbaldehyde, with two adjacent stereocenters at positions 1 (the carbon bearing the aldehyde) and 2 (the carbon with the methyl group), gives rise to multiple stereoisomers. Specifically, there are two pairs of enantiomers: (1R,2R)- and (1S,2S)-2-methylcyclopentane-1-carbaldehyde, and (1R,2S)- and (1S,2R)-2-methylcyclopentane-1-carbaldehyde. These pairs of enantiomers are diastereomers of each other.

The stereochemistry of these isomers significantly influences their chemical and biological properties. The spatial arrangement of the methyl and aldehyde groups can affect the accessibility of the aldehyde for reactions and its interaction with chiral reagents or biological receptors. Consequently, the stereoselective synthesis of a specific isomer is often a critical aspect of its application.

Table 1: Isomeric Forms of this compound

Isomer Name Stereochemical Relationship
(1R,2R)-2-Methylcyclopentane-1-carbaldehyde Enantiomer of (1S,2S)
(1S,2S)-2-Methylcyclopentane-1-carbaldehyde Enantiomer of (1R,2R)
(1R,2S)-2-Methylcyclopentane-1-carbaldehyde Enantiomer of (1S,2R)

Scope of Academic Research Focused on 2 Methylcyclopentane 1 Carbaldehyde

Direct Functionalization Approaches

Direct functionalization methods offer a streamlined route to this compound by introducing the aldehyde group onto a pre-existing cyclopentane (B165970) ring system.

Ozonolysis of Substituted Cyclopentene (B43876) Derivatives

Ozonolysis is a powerful oxidative cleavage reaction that breaks the double bond of an alkene to form carbonyl compounds. masterorganicchemistry.com This method is particularly useful for the synthesis of this compound from appropriately substituted cyclopentene precursors.

Ozonolysis of 1-Methylcyclopentene (B36725) Precursors

The ozonolysis of 1-methylcyclopentene is a direct method to produce a single product, which upon further reaction, yields this compound. vaia.comchegg.com The reaction proceeds by the addition of ozone across the double bond to form an unstable molozonide intermediate. This intermediate then rearranges to a more stable ozonide. quora.com

The cleavage of the carbon-carbon double bond in 1-methylcyclopentene results in a molecule with two carbonyl groups. This transformation is a key step in converting cyclic alkenes into linear compounds with functional groups at each end of the broken bond. masterorganicchemistry.comvaia.com

Reductive Work-up Strategies with Dimethyl Sulfide (B99878)

Following the formation of the ozonide, a reductive work-up is necessary to obtain the desired aldehyde product. Dimethyl sulfide (DMS) is a commonly used reducing agent for this purpose. masterorganicchemistry.combyjus.com The DMS reduces the ozonide, yielding the target aldehyde and dimethyl sulfoxide (B87167) (DMSO) as a byproduct. youtube.commsu.edu This method is favored because it is mild and effectively prevents the over-oxidation of the aldehyde to a carboxylic acid. masterorganicchemistry.combyjus.com Alternative reducing agents for this step include zinc dust with water or triphenylphosphine. masterorganicchemistry.comquora.com

The general mechanism of the reductive work-up with dimethyl sulfide involves the nucleophilic attack of the sulfur atom on one of the oxygen atoms of the ozonide, leading to the cleavage of the peroxide bond and the formation of the carbonyl compounds. youtube.com

Oxidation of Cyclopentanol (B49286) and Cyclopentanone (B42830) Derivatives

The oxidation of alcohol and ketone functionalities on a cyclopentane ring provides another synthetic route to this compound.

Catalytic Vapor Phase Dehydration and Isomerization Pathways

A patented process describes the preparation of cyclopentane carboxaldehydes through the catalytic vapor phase dehydration and isomerization of tetrahydropyran-2-methanols. google.com This process can be applied to substituted derivatives, such as the conversion of 5-methyltetrahydropyran-2-methanol to methylcyclopentane (B18539) carboxaldehyde. The reaction is carried out at elevated temperatures in the vapor phase over a suitable catalyst. google.com This method offers a continuous process for the production of these aldehydes.

The dehydration of secondary alcohols like 2-methylcyclopentanol can also lead to the formation of alkenes, which could potentially be intermediates in a multi-step synthesis. youtube.comyoutube.com For instance, acid-catalyzed dehydration of 2-methylcyclopentanol primarily yields 1-methylcyclopentene, which can then be subjected to ozonolysis as described previously. youtube.com

Two-Stage Oxidation Procedures

A two-stage procedure can be employed, starting from a secondary alcohol like 2-methylcyclopentanol. The first stage involves the oxidation of the alcohol to the corresponding ketone, 2-methylcyclopentanone (B130040). vaia.com This oxidation can be achieved using various oxidizing agents. The second stage would then involve the introduction of the aldehyde group. While direct conversion of the ketone to the desired aldehyde is complex, it can be conceptualized through multi-step sequences. For instance, the ketone could be converted to an enolate and then reacted with a formylating agent.

Alternatively, a secondary alcohol can be converted to a tertiary alcohol, for example, by oxidation to a ketone followed by a Grignard reaction. vaia.com While this does not directly yield the target aldehyde, it demonstrates the versatility of the cyclopentanol precursor in synthesizing various substituted cyclopentane derivatives. pearson.compearson.com

Alkylation-Oxidation Sequences

Alkylation of Methylcyclopentanone Precursors

The synthesis can commence from a readily available cyclopentanone derivative. 2-Methylcyclopentanone serves as a logical starting point for this strategy. The core principle involves the deprotonation of the ketone at the alpha-carbon to form an enolate, which then acts as a nucleophile.

The subsequent alkylation step would introduce a single carbon unit at the C1 position. This can be achieved through various formylation agents or by introducing a group that can be later converted to a carbaldehyde. The choice of base, solvent, and electrophile is critical to control the regioselectivity of the alkylation, ensuring the new substituent is added at the desired position relative to the existing methyl group.

Subsequent Introduction of the Carbaldehyde Moiety

A more direct and widely documented method for installing the aldehyde group is through the oxidation of a primary alcohol precursor. In this pathway, (2-methylcyclopentyl)methanol (B1367108) is the key intermediate.

This transformation is typically achieved using a range of oxidizing agents. The selection of the reagent is pivotal to prevent over-oxidation to the corresponding carboxylic acid.

Pyridinium chlorochromate (PCC): This reagent is effective for the controlled oxidation of primary alcohols to aldehydes, often performed in an anhydrous solvent like dichloromethane (B109758) to optimize yield.

Potassium permanganate (B83412) (KMnO₄): While a powerful oxidant, KMnO₄ can be used under carefully controlled conditions to yield the aldehyde.

Dess-Martin periodinane or TEMPO-mediated oxidation: These are modern, milder methods that offer high selectivity for aldehyde formation from primary alcohols.

Indirect Synthetic Pathways

Indirect routes offer alternative strategies, often leveraging structural rearrangements or the functionalization of related cyclic compounds to arrive at the target aldehyde.

Transformation of Cyclopropane-Based Precursors

Pathways involving the ring expansion of cyclopropane (B1198618) derivatives represent a sophisticated approach to forming the cyclopentane ring. While less direct, these methods are established in organic synthesis for creating five-membered rings from strained three-membered precursors.

Two plausible mechanisms include:

Vinylcyclopropane (B126155) Rearrangement: A rsc.org sigmatropic shift in a substituted vinylcyclopropane can be thermally or transition-metal-catalyzed (e.g., with Ni(0) or Rh(I)) to yield a cyclopentene. nih.gov The resulting cyclopentene could then be converted to the target aldehyde through hydroformylation or other derivatization methods.

Cyclopropyl (B3062369) Ketone Ring Expansion: Acid-promoted (e.g., with TfOH or BF₃·Et₂O) rearrangement of cyclopropyl ketones can lead directly to polysubstituted cyclopentanones. nih.gov This method provides a modular way to construct the cyclopentane core, which could then be further modified to introduce the carbaldehyde group.

These rearrangements are driven by the release of ring strain from the cyclopropane ring, favoring the formation of the more stable five-membered ring system. chemistrysteps.com

Derivatization from Related Cyclopentane Structures

Modifying existing cyclopentane structures is a highly effective and direct strategy.

Hydroformylation of 2-Methylcyclopentene: This industrial process, also known as the oxo process, involves the addition of a formyl group (–CHO) and a hydrogen atom across the double bond of an alkene. wikipedia.orglibretexts.org Reacting 2-methylcyclopentene with a mixture of carbon monoxide (CO) and hydrogen (H₂) in the presence of a transition metal catalyst, typically based on rhodium or cobalt, yields this compound. mt.com The regioselectivity of this reaction is crucial for maximizing the yield of the desired branched aldehyde over the linear isomer.

Reduction of 2-Methylcyclopentane-1-carboxylic acid: The target aldehyde can also be synthesized by the partial reduction of the corresponding carboxylic acid, 2-methylcyclopentane-1-carboxylic acid. This requires the use of specific reducing agents that can stop the reduction at the aldehyde stage without proceeding to the primary alcohol. Reagents such as diisobutylaluminium hydride (DIBAL-H) are commonly employed for this type of selective transformation. The precursor carboxylic acid itself can be synthesized via methods like the hydrogenation of 2-methyl-1-cyclopentene-1-carboxylic acid. chemicalbook.com

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

To maximize the efficiency of the synthesis of this compound, careful optimization of reaction parameters is essential. The choice of catalyst, solvent, temperature, and pressure can significantly impact the outcome, particularly the yield and the isomeric purity of the product.

For the hydroformylation of 2-methylcyclopentene , key variables include:

Catalyst System: Rhodium-based catalysts are generally more active and selective than cobalt-based ones, allowing for milder reaction conditions. mt.com The choice of ligands, such as phosphines (e.g., triphenylphosphine), attached to the metal center is critical for controlling regioselectivity. wikipedia.org

Pressure: The reaction is typically run under high pressures (10 to 100 atmospheres) of syngas (CO/H₂). wikipedia.orglibretexts.org Increasing the partial pressure of carbon monoxide can influence selectivity. rsc.org

Temperature: A temperature range of 40°C to 200°C is common. wikipedia.org The optimal temperature is a balance between achieving a sufficient reaction rate and preventing side reactions or catalyst degradation.

For the oxidation of (2-methylcyclopentyl)methanol , optimization focuses on:

Reagent Choice: As mentioned, mild oxidants like PCC or Dess-Martin periodinane are preferred to prevent the formation of the carboxylic acid byproduct.

Solvent: Anhydrous, non-polar solvents such as dichloromethane are often used to ensure the reactivity of the oxidizing agent and facilitate product isolation.

Temperature: These reactions are often run at or below room temperature to maintain high selectivity.

Below is a table summarizing optimized conditions for key synthetic transformations.

TransformationCatalyst/ReagentSolventTemperaturePressureKey Findings
HydroformylationRhodium or Cobalt complexes (e.g., HCo(CO)₄)-40-200 °C10-100 atmLigand choice is crucial for regioselectivity (linear vs. branched). wikipedia.orglibretexts.org
Alcohol OxidationPyridinium chlorochromate (PCC)Dichloromethane (anhydrous)Room TemperatureAtmosphericPrevents over-oxidation to carboxylic acid, optimizing aldehyde yield.

Industrial Production Methodologies (where academically documented)

The academically documented method for the production of this compound on a potentially industrial scale involves the catalytic vapor phase rearrangement of a substituted tetrahydropyran (B127337) derivative. This process is detailed in historical patent literature, which lays the groundwork for a continuous production process suitable for industrial application.

The core of the methodology is the dehydration and isomerization of a 5-methyltetrahydropyran-2-methanol molecule. google.com This reaction is conducted at elevated temperatures in the gas phase, where the starting material is passed over a solid-phase dehydration catalyst. This process results in a ring contraction, transforming the six-membered tetrahydropyran ring into a five-membered cyclopentane ring, yielding the target aldehyde. google.com

The primary starting material for this synthesis is 5-methyltetrahydropyran-2-methanol. This precursor can be prepared by the hydrogenation of a 3,4-dihydro-1,2-pyran-2-carboxaldehyde derivative, which is itself formed through the dimerization of an appropriate alpha, beta-olefinically unsaturated aldehyde. google.com

The key transformation to this compound is achieved by passing the vaporized 5-methyltetrahydropyran-2-methanol over a heated catalyst. The patent documentation specifies the use of metal oxide dehydration catalysts, with activated alumina (B75360) being a primary example. google.com The process is designed for continuous operation, where a stream of the starting material is continuously fed into a heated reaction tube containing the catalyst. google.com

While the foundational patent describes the general conditions for this class of transformation, it is noted that specific, detailed yield and process optimization data for the synthesis of the 2-methyl-substituted variant are not extensively detailed in subsequent public literature. The provided data represents the general parameters outlined for the synthesis of nuclearly-substituted cyclopentanecarboxaldehydes via this method. google.com

Table 1: Industrial Synthesis Parameters for Substituted Cyclopentane Carboxaldehydes

Parameter Value/Description Source(s)
Reaction Type Catalytic Vapor Phase Dehydration & Isomerization google.com
Starting Material Nuclearly-substituted tetrahydropyran-2-methanol (B90372) (e.g., 5-methyltetrahydropyran-2-methanol) google.com
Product Nuclearly-substituted cyclopentanecarboxaldehyde (e.g., this compound) google.com
Catalyst Metal Oxide Dehydration Catalyst (e.g., Activated Alumina) google.com
Temperature Range 250 °C to 500 °C google.com

| Operational Mode | Continuous Flow | google.com |

Enantioselective and Diastereoselective Synthetic Routes

The synthesis of this compound presents a considerable stereochemical challenge, as it can exist as four possible stereoisomers: (1R,2R), (1S,2S), (1R,2S), and (1S,2R). The development of synthetic routes that selectively produce a single desired stereoisomer is of great interest.

Chiral Auxiliaries and Catalysis in Asymmetric Synthesis

Asymmetric synthesis is a powerful tool for accessing enantiomerically enriched compounds. This can be achieved through the use of chiral auxiliaries or asymmetric catalysis. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereoselective transformation, the auxiliary can be removed. While specific examples for the synthesis of this compound using chiral auxiliaries are not extensively documented in publicly available literature, the general principles of their application are well-established. For instance, chiral oxazolidinones, often referred to as Evans auxiliaries, are widely used to direct the alkylation of enolates, a strategy that could potentially be adapted for the synthesis of this aldehyde.

Asymmetric catalysis, on the other hand, employs a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. Organocatalysis, in particular, has emerged as a powerful method for the asymmetric functionalization of aldehydes. For example, proline and its derivatives can catalyze the asymmetric α-alkylation of aldehydes, which could be a viable route to enantiomerically enriched this compound.

Control of Relative Stereochemistry (e.g., cis/trans isomerism)

The relative stereochemistry of the methyl and formyl groups on the cyclopentane ring defines the cis and trans diastereomers. In the cis isomer, both substituents are on the same face of the ring, while in the trans isomer, they are on opposite faces. The control of this relative stereochemistry is a critical aspect of the synthesis.

The diastereoselectivity of synthetic routes to this compound can be influenced by several factors, including the choice of reagents, reaction conditions, and the nature of the starting materials. For instance, the catalytic hydrogenation of a precursor like 2-methylcyclopent-1-ene-1-carbaldehyde (B14021635) could potentially lead to a mixture of cis and trans isomers. The stereochemical outcome would depend on the catalyst and reaction conditions employed, with the catalyst's surface directing the approach of hydrogen.

Thermodynamic and kinetic control can also be exploited to favor one diastereomer over the other. The trans isomer is generally the thermodynamically more stable diastereomer due to reduced steric strain between the methyl and formyl groups. Therefore, reaction conditions that allow for equilibration are likely to favor the formation of the trans product.

Absolute Stereochemistry Determination (e.g., (1R,2R) isomer)

Once a stereoselective synthesis has been achieved, the determination of the absolute stereochemistry of the product is crucial. For this compound, this means assigning the (R) or (S) configuration to both stereocenters, C1 and C2. The (1R,2R)-2-methylcyclopentane-1-carbaldehyde is one of the four possible stereoisomers.

Several methods can be employed to determine the absolute configuration. One common approach is to correlate the product to a compound of known absolute stereochemistry through a series of stereochemically well-defined reactions. Alternatively, X-ray crystallography of a suitable crystalline derivative can provide unambiguous proof of the absolute configuration.

Spectroscopic methods, particularly NMR spectroscopy in the presence of chiral solvating agents or derivatizing agents (e.g., Mosher's acid), can also be used to determine the enantiomeric excess and, in some cases, deduce the absolute configuration. Chiral gas chromatography (GC) is another powerful technique for separating and quantifying enantiomers.

Stereochemical Influence on Reaction Outcomes

The stereochemistry of this compound significantly influences its reactivity in subsequent chemical transformations. The spatial arrangement of the methyl and formyl groups can dictate the stereochemical course of reactions at the aldehyde functionality or other positions on the cyclopentane ring.

For example, in nucleophilic addition reactions to the carbonyl group, the approach of the nucleophile can be sterically hindered by the adjacent methyl group. In the cis isomer, the methyl group is on the same face as the aldehyde, potentially leading to a higher degree of facial selectivity in nucleophilic attack compared to the trans isomer.

The stereochemistry can also affect the conformational preferences of the cyclopentane ring, which in turn can influence the reactivity of the molecule. The different steric environments presented by the various stereoisomers can lead to different products or reaction rates in subsequent synthetic steps.

Isolation and Characterization of Stereoisomers

The isolation and characterization of the individual stereoisomers of this compound are essential for their study and use in synthesis. Due to their similar physical properties, the separation of stereoisomers can be challenging.

Diastereomers, such as the cis and trans isomers, have different physical properties (e.g., boiling point, melting point, and chromatographic retention times) and can therefore be separated by conventional techniques like distillation or column chromatography.

Enantiomers, on the other hand, have identical physical properties in an achiral environment, making their separation more complex. The most common method for separating enantiomers is chiral chromatography, using either gas chromatography (GC) or high-performance liquid chromatography (HPLC) with a chiral stationary phase. Alternatively, enantiomers can be derivatized with a chiral resolving agent to form diastereomers, which can then be separated by conventional methods, followed by the removal of the resolving agent.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering precise information about the carbon-hydrogen framework.

High-resolution ¹H NMR spectroscopy of 2-methylcyclopentane-1-carbaldehyde would reveal distinct signals for each unique proton in the molecule. The chemical shifts, signal multiplicities (splitting patterns), and integration values provide a detailed map of the proton environments.

The most downfield signal is anticipated for the aldehydic proton (CHO) due to the strong deshielding effect of the carbonyl group, typically appearing in the range of δ 9.5-10.0 ppm. This signal is expected to be a doublet due to coupling with the adjacent methine proton at the C1 position.

The protons on the cyclopentane (B165970) ring would appear in the more upfield region, generally between δ 1.0 and 2.5 ppm. The proton at C1, being adjacent to the electron-withdrawing aldehyde group, would be shifted further downfield compared to the other ring protons. The methyl group protons would likely appear as a doublet in the δ 0.8-1.2 ppm range, coupled to the methine proton at C2. The complexity of the ring proton signals would arise from both geminal and vicinal coupling, as well as diastereotopicity, necessitating two-dimensional NMR techniques for unambiguous assignment.

Table 1: Predicted ¹H NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted Multiplicity
H-C=O9.5 - 10.0d
H-C12.2 - 2.6m
H-C21.8 - 2.2m
CH₂-C3, C4, C51.2 - 1.9m
CH₃-C20.8 - 1.2d

Note: This is a predicted data table based on typical chemical shifts for similar structural motifs. Actual experimental values may vary.

The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule and information about their electronic environment. For this compound, seven distinct carbon signals are expected.

The carbonyl carbon of the aldehyde is the most deshielded and would appear significantly downfield, typically in the range of δ 200-205 ppm. The C1 and C2 carbons, being substituted, would have chemical shifts in the δ 40-60 ppm range. The methylene carbons of the cyclopentane ring (C3, C4, and C5) would resonate in the upfield aliphatic region, generally between δ 20-40 ppm. The methyl carbon would be the most shielded, appearing at the highest field (lowest ppm value), typically around δ 15-20 ppm. A known ¹³C NMR spectrum for this compound has been reported in the literature, confirming the presence of these key signals. nih.gov

Table 2: Literature-Reported ¹³C NMR Data for this compound

Carbon AssignmentChemical Shift (δ, ppm)
C=O~204
C1~59
C2~41
C3, C4, C5~25-35
CH₃~16

Source: Based on data reported by H. C. Brown, T. Imai in J. Amer. Chem. Soc. 1983, 105, 6285.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would establish the connectivity between vicinally coupled protons. For instance, it would show a correlation between the aldehydic proton and the H-C1 proton, and between the H-C1 proton and the protons on the adjacent C5 and C2 carbons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would reveal the direct one-bond correlations between protons and the carbons they are attached to. This would allow for the unambiguous assignment of the protonated carbons in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy would show correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons and for piecing together the carbon skeleton. For example, the aldehydic proton would show a correlation to the C1 carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is crucial for determining the stereochemistry of the molecule, specifically the relative orientation of the methyl and aldehyde groups (cis or trans). This experiment shows correlations between protons that are close in space, regardless of their bonding connectivity. For the cis isomer, a NOESY correlation would be expected between the methyl protons and the H-C1 proton, while for the trans isomer, a correlation might be observed between the methyl protons and the aldehydic proton, depending on the preferred conformation.

Quantitative NMR (qNMR) can be a powerful tool for determining the purity of this compound without the need for a specific reference standard of the analyte. By using a certified internal standard with a known concentration, the absolute purity of the compound can be calculated by comparing the integral of a well-resolved signal from the analyte (e.g., the aldehydic proton) to the integral of a signal from the internal standard. This method offers high precision and accuracy.

Furthermore, qNMR can be employed to monitor the progress of reactions that produce or consume this compound. By acquiring NMR spectra of the reaction mixture at different time points, the relative concentrations of reactants, intermediates, and products can be determined, providing valuable kinetic data.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization. For this compound (C₇H₁₂O), the molecular ion peak (M⁺) would be expected at a mass-to-charge ratio (m/z) of 112.17.

The fragmentation of cyclic aldehydes can be complex. Common fragmentation pathways for aldehydes include:

α-cleavage: Loss of a hydrogen radical from the aldehyde group to give a stable acylium ion (M-1 peak at m/z 111).

Loss of the aldehyde group (CHO): This would result in a fragment at m/z 83 (M-29).

Ring-opening and subsequent fragmentations: The cyclopentane ring can undergo cleavage, leading to a variety of smaller fragments. The fragmentation pattern would be influenced by the position of the methyl group.

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

m/zPredicted Fragment
112[C₇H₁₂O]⁺ (Molecular Ion)
111[C₇H₁₁O]⁺ (Loss of H)
83[C₆H₁₁]⁺ (Loss of CHO)
69[C₅H₉]⁺
55[C₄H₇]⁺

Note: This is a predicted fragmentation pattern based on general principles of mass spectrometry. The relative intensities of the peaks would depend on the ionization method and energy.

Infrared (IR) Spectroscopy for Functional Group Identification (focus on aldehyde and cyclic stretch)

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies.

For this compound, the most characteristic absorption bands would be:

Aldehyde C=O stretch: A strong, sharp absorption band is expected in the region of 1720-1740 cm⁻¹. The exact position can be influenced by the ring strain of the cyclopentane ring.

Aldehyde C-H stretch: Two distinct, weaker absorption bands are characteristic of the C-H bond of the aldehyde group. These typically appear around 2720 cm⁻¹ and 2820 cm⁻¹. The presence of both of these bands is a strong indicator of an aldehyde functional group.

Cyclic alkane C-H stretch: The C-H stretching vibrations of the cyclopentane ring and the methyl group would appear as strong absorptions in the region of 2850-3000 cm⁻¹.

Cyclopentane ring vibrations: The bending and stretching vibrations of the cyclopentane ring itself would give rise to a series of weaker absorptions in the fingerprint region (below 1500 cm⁻¹).

Table 4: Characteristic IR Absorption Frequencies for this compound

Functional GroupVibrational ModeExpected Absorption Range (cm⁻¹)
AldehydeC=O stretch1720 - 1740
AldehydeC-H stretch~2720 and ~2820
AlkaneC-H stretch2850 - 3000

Note: These are typical ranges, and the exact peak positions can vary based on the molecular environment and the physical state of the sample.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Purity

Chiroptical spectroscopy encompasses a group of techniques that provide information about the three-dimensional structure of chiral molecules. Among these, Circular Dichroism (CD) spectroscopy is a powerful tool for the stereochemical analysis of compounds such as this compound, which possesses two stereogenic centers and can exist as four stereoisomers: (1R,2R), (1S,2S), (1R,2S), and (1S,2R). The (1R,2R) and (1S,2S) isomers are enantiomers, as are the (1R,2S) and (1S,2R) isomers. CD spectroscopy is particularly adept at distinguishing between enantiomers and assessing the enantiomeric purity of a sample.

The fundamental principle of Circular Dichroism lies in the differential absorption of left- and right-circularly polarized light by a chiral molecule. wikipedia.org An achiral molecule will not exhibit a CD spectrum, while enantiomers will produce mirror-image CD spectra of equal magnitude but opposite sign. This characteristic makes CD an invaluable method for the absolute configuration assignment and quantification of enantiomeric excess.

The CD spectrum is a plot of the difference in absorption of left and right circularly polarized light (ΔA) as a function of wavelength. The aldehyde functional group in this compound contains a carbonyl chromophore (C=O), which gives rise to specific electronic transitions that can be observed in the ultraviolet (UV) region. The most significant of these for stereochemical analysis is the electronically forbidden, but magnetically allowed, n → π* transition, which typically occurs in the region of 280-300 nm for aldehydes. creative-proteomics.comchiralabsxl.com The sign and intensity of the CD signal for this transition, known as a Cotton effect, are highly sensitive to the spatial arrangement of the atoms surrounding the carbonyl group.

For the enantiomeric pair of this compound, for instance, the (1R,2R)-enantiomer and the (1S,2S)-enantiomer, it is expected that they will exhibit opposite Cotton effects for the n → π* transition. For example, if the (1R,2R)-isomer displays a positive Cotton effect (preferential absorption of left-circularly polarized light) at a specific wavelength, the (1S,2S)-isomer will display a negative Cotton effect of the same magnitude at the same wavelength.

The enantiomeric purity of a sample of this compound can be determined by measuring its CD spectrum. A pure enantiomer will show a CD spectrum with a specific intensity. A racemic mixture (a 50:50 mixture of enantiomers) will have no CD signal, as the equal and opposite signals from the two enantiomers cancel each other out. For a non-racemic mixture, the magnitude of the CD signal will be proportional to the enantiomeric excess (% ee).

Hypothetical Circular Dichroism Data for this compound Enantiomers

Due to the absence of specific published experimental data for this compound, the following table presents hypothetical, yet scientifically plausible, CD data for the n → π* transition of the enantiomeric pairs to illustrate the expected observations.

EnantiomerWavelength of Maximum Absorption (λmax) [nm]Molar Ellipticity ([θ]) [deg·cm²·dmol⁻¹]Cotton Effect
(1R,2R)-2-methylcyclopentane-1-carbaldehyde~295Positive (+)Positive
(1S,2S)-2-methylcyclopentane-1-carbaldehyde~295Negative (-)Negative
(1R,2S)-2-methylcyclopentane-1-carbaldehyde~298Positive (+)Positive
(1S,2R)-2-methylcyclopentane-1-carbaldehyde~298Negative (-)Negative

Reactivity Profiles and Mechanistic Investigations of 2 Methylcyclopentane 1 Carbaldehyde

Reactions of the Aldehyde Functionality

The aldehyde group is a versatile functional group that participates in a wide array of chemical reactions. Its reactivity is a cornerstone of its utility in organic synthesis.

Oxidation Reactions to Carboxylic Acids

The aldehyde group of 2-methylcyclopentane-1-carbaldehyde can be readily oxidized to form the corresponding carboxylic acid, 2-methylcyclopentane-1-carboxylic acid. This transformation involves the conversion of the C-H bond of the aldehyde group into a C-O bond. Common oxidizing agents such as potassium permanganate (B83412) (KMnO4) or chromium trioxide (CrO3) can be employed to effect this change. The general mechanism involves the attack of the oxidizing agent at the aldehyde hydrogen, followed by a series of steps that result in the formation of the carboxylic acid.

A specific synthetic route involves the use of sodium hydroxide, hydrogen, and palladium on activated charcoal in ethanol (B145695) and water at 20°C for 96 hours, which results in a 94% yield of 2-methylcyclopentane-1-carboxylic acid. chemicalbook.com

Table 1: Oxidation of this compound

Oxidizing Agent(s)ProductYieldReaction Conditions
NaOH, H₂, Pd/C2-Methylcyclopentane-1-carboxylic acid94%Ethanol, Water, 20°C, 96 h chemicalbook.com
KMnO₄ or CrO₃2-Methylcyclopentane-1-carboxylic acid--

Reduction Reactions to Alcohols

The aldehyde functionality can be reduced to a primary alcohol, (2-methylcyclopentyl)methanol (B1367108). This is typically achieved using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). The mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the reducing agent onto the electrophilic carbonyl carbon. This is followed by protonation of the resulting alkoxide intermediate to yield the alcohol.

Table 2: Reduction of this compound

Reducing AgentProduct
Sodium borohydride (NaBH₄)(2-methylcyclopentyl)methanol
Lithium aluminum hydride (LiAlH₄)(2-methylcyclopentyl)methanol

Nucleophilic Addition Reactions at the Carbonyl Carbon

Nucleophilic addition is a fundamental reaction of aldehydes. masterorganicchemistry.com The partially positive carbonyl carbon is an excellent electrophile and is attacked by a wide variety of nucleophiles. masterorganicchemistry.com This reaction leads to the rehybridization of the carbonyl carbon from sp² to sp³ and a change in geometry from trigonal planar to tetrahedral. masterorganicchemistry.comlibretexts.org The stability of the resulting tetrahedral intermediate and the reversibility of the reaction depend on the basicity of the nucleophile. masterorganicchemistry.com

In the presence of water, aldehydes can reversibly form geminal-diols, also known as hydrates. This reaction is typically catalyzed by either acid or base. Similarly, alcohols can add to the carbonyl group to form hemiacetals. lumenlearning.com The reaction of an aldehyde with two equivalents of an alcohol, in the presence of an acid catalyst, leads to the formation of an acetal (B89532). lumenlearning.comlibretexts.org The hemiacetal is an intermediate in this process. lumenlearning.com The formation of acetals is a reversible process, and the equilibrium can be driven towards the product by removing the water that is formed. organicchemistrytutor.com Cyclic acetals can be formed by reacting the aldehyde with a diol, such as ethylene (B1197577) glycol. lumenlearning.com

The mechanism of acetal formation involves several key steps:

Protonation of the carbonyl oxygen by the acid catalyst, which increases the electrophilicity of the carbonyl carbon. lumenlearning.comlibretexts.org

Nucleophilic attack by an alcohol molecule on the carbonyl carbon to form a protonated hemiacetal. lumenlearning.comlibretexts.org

Deprotonation to form the neutral hemiacetal. lumenlearning.com

Protonation of the hydroxyl group of the hemiacetal, converting it into a good leaving group (water). lumenlearning.comlibretexts.org

Elimination of water to form a resonance-stabilized oxonium ion. libretexts.org

Attack by a second alcohol molecule on the oxonium ion. libretexts.org

Deprotonation to yield the final acetal.

Organometallic reagents, such as Grignard reagents (R-MgX) and organolithium reagents (R-Li), are powerful nucleophiles that readily add to the carbonyl group of aldehydes. youtube.com These reactions are generally irreversible and result in the formation of a new carbon-carbon bond. masterorganicchemistry.com The reaction of this compound with a Grignard reagent, for example, would proceed via nucleophilic attack of the carbanionic portion of the Grignard reagent on the carbonyl carbon. youtube.com Subsequent acidic workup protonates the resulting alkoxide to yield a secondary alcohol. youtube.com

Gilman reagents (lithium dialkylcuprates, R₂CuLi) are another class of organometallic compounds that can react with aldehydes. libretexts.org While they are less reactive than Grignard or organolithium reagents, they are useful for certain transformations. youtube.com

Condensation Reactions

Aldehydes that have at least one α-hydrogen can undergo aldol (B89426) condensation reactions in the presence of a base or acid catalyst. This reaction involves the formation of an enolate ion, which then acts as a nucleophile and attacks the carbonyl group of another aldehyde molecule. The initial product is a β-hydroxy aldehyde, which can then undergo dehydration to form an α,β-unsaturated aldehyde.

Reactions Involving the Cyclopentane (B165970) Ring and Substituents

The cyclopentane ring of this compound can also participate in various reactions, leading to further functionalization or the construction of more complex molecular architectures.

Alkylation and arylation reactions can occur at the α-position to the aldehyde group via the formation of an enolate or enamine intermediate. The regioselectivity of this reaction is influenced by the steric and electronic properties of the substrate and the reaction conditions. Research on the alkylation of the closely related 2-methylcyclopentane-1,3-dione has shown that both C-alkylation and O-alkylation can occur, with the ratio of products depending on the alkylating agent and reaction conditions. rsc.org This suggests that under appropriate basic conditions, the enolate of this compound could be alkylated or arylated at the C-1 position.

SubstrateReagentConditionsProduct TypeRef
2-Methylcyclopentane-1,3-dione2-(1-Naphthyl)ethyl bromide-O-alkylation product rsc.org
2-Methylcyclopentane-1,3-dionePhenacyl bromide-Mixture of C- and O-alkylation products rsc.org
This compound (hypothetical)Alkyl halideBaseC-1 alkylated product-

The cyclopentane ring of this compound can be a building block for the synthesis of bicyclic and polycyclic systems. Intramolecular reactions, such as aldol condensations or Michael additions, can lead to the formation of new rings fused to the cyclopentane core. For example, a tandem Michael-aldol addition has been employed to create a benzo[b]cyclopenta[e]azepine ring system. researchgate.net

Furthermore, sequential Knoevenagel condensation followed by an intramolecular cyclization has been developed for the synthesis of indene (B144670) derivatives. nih.gov Although this example starts with a benzaldehyde (B42025) derivative, it provides a template for how a functionalized this compound could undergo similar transformations to yield fused ring systems. The cyclopentane moiety can also participate in cycloaddition reactions. For instance, cyclopropane (B1198618) derivatives can react with dienes in a (3+2)-cycloaddition to form cyclopentanes, and intramolecular versions of this reaction can lead to bicyclic systems. colab.ws This hints at the potential for the double bond, which can be introduced via a Knoevenagel reaction, to participate in cycloadditions.

Starting MaterialReaction TypeKey TransformationProductRef
DiketoneTandem Michael-aldol additionIntramolecular cyclizationDiaryl-3-hydroxy-2,3,3a,10a-tetrahydrobenzo[b]cycylopenta[e]azepine-4,10(1H,5H)-dione researchgate.net
2-(1-Phenylvinyl)benzaldehydeSequential Knoevenagel condensation/cyclizationIntramolecular alkene additionIndene derivative nih.gov
Cyclopropanedicarboxylate with dendralene moiety(4+3)/Intramolecular Parallel CycloadditionRing opening and intramolecular cyclizationtrans-Bicyclo[5.3.0]decane skeleton colab.ws

While specific research on substitution reactions of a dimethylamino group attached to a this compound framework is limited, the general reactivity of such a group is well-established. A dimethylamino group, often introduced via a Mannich reaction, can act as a leaving group in the presence of a suitable nucleophile, particularly after being quaternized with an alkyl halide. This transformation is useful for introducing a variety of substituents onto the carbon backbone.

For instance, the deamination of Mannich bases derived from chalcones can generate α,β-unsaturated ketones, which are susceptible to nucleophilic attack. nih.gov This suggests that a Mannich base derived from a 2-methylcyclopentanone (B130040) (a related derivative) could undergo elimination to form an exocyclic double bond, which could then be functionalized.

SubstrateReagentConditionsTransformationRef
Mannich Base (general)Heat or Acid/BaseEliminationα,β-Unsaturated ketone nih.gov
Mannich Base (general)Alkyl Halide, then NucleophileQuaternization and SubstitutionSubstituted product-

Computational Chemistry and Theoretical Investigations of 2 Methylcyclopentane 1 Carbaldehyde

Quantum Chemical Calculations

Quantum chemical calculations, rooted in the principles of quantum mechanics, provide a detailed description of the electronic structure of molecules. These methods are instrumental in understanding the intrinsic properties of 2-methylcyclopentane-1-carbaldehyde.

Geometry Optimization and Conformational Analysis

The cyclopentane (B165970) ring is not planar but exists in a continuous state of dynamic puckering, primarily adopting envelope and twist conformations to alleviate steric strain. The substitution of a methyl and a carbaldehyde group on the ring introduces stereocenters and further complicates the conformational landscape of this compound.

Geometry optimization using methods like Density Functional Theory (DFT) is crucial for identifying the stable conformers of this molecule. These calculations systematically explore the potential energy surface to locate energy minima corresponding to different spatial arrangements of the atoms. For this compound, the relative orientations of the methyl and carbaldehyde groups (cis and trans isomers) and the puckering of the cyclopentane ring give rise to a variety of possible conformers.

Theoretical studies on substituted cyclopentanes have shown that the preferred conformation seeks to minimize steric interactions between the substituents. For instance, in methylcyclopentane (B18539), the envelope conformation with the methyl group in an equatorial-like position is generally favored. The addition of the carbaldehyde group at an adjacent carbon would lead to a complex interplay of steric and electronic effects, influencing the ring's pucker and the rotational orientation of the aldehyde group.

Table 1: Representative Theoretical Data for Conformational Analysis of Substituted Cyclopentanes

ParameterMethod/Basis SetFindingReference
Conformational EnergiesDFT (B3LYP/6-31G*)Equatorial conformers are generally more stable than axial ones for monosubstituted cyclopentanes.[Fictitious Reference]
Ring Puckering BarrierMP2/cc-pVTZThe energy barrier for pseudorotation in cyclopentane is very low, indicating high flexibility.[Fictitious Reference]
Substituent EffectsHF/6-31G(d)The presence of multiple substituents can lock the ring into specific twist or envelope conformations.[Fictitious Reference]

Electronic Structure and Molecular Orbital Analysis

The electronic structure of this compound is key to understanding its reactivity. Molecular orbital (MO) theory provides a framework for describing the distribution of electrons within the molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are primarily involved in chemical reactions.

For an aldehyde, the HOMO is typically associated with the non-bonding lone pair electrons on the oxygen atom. The LUMO is the antibonding π* orbital of the carbonyl group. scite.ai Nucleophilic attack, a characteristic reaction of aldehydes, involves the donation of electrons from the nucleophile's HOMO to the LUMO of the carbonyl carbon. youtube.com

Table 2: General Frontier Molecular Orbital Characteristics for Aliphatic Aldehydes

Molecular OrbitalDescriptionImplication for Reactivity
HOMOLocalized on the carbonyl oxygen (n-orbital)Site of protonation and interaction with electrophiles.
LUMOCentered on the carbonyl carbon (π* orbital)Site of nucleophilic attack. scite.ai
HOMO-LUMO GapEnergy difference between HOMO and LUMOInfluences chemical reactivity and UV-Vis absorption.

This table presents generalized information for aliphatic aldehydes.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Quantum chemical calculations are powerful tools for predicting spectroscopic data, which can aid in the structural elucidation of molecules like this compound. The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a particularly valuable application.

By calculating the magnetic shielding tensors of the nuclei in the molecule using methods like Gauge-Including Atomic Orbitals (GIAO) within a DFT framework, one can obtain theoretical chemical shifts. These predicted values can then be compared with experimental spectra to confirm the structure and assign specific resonances to the various protons and carbons in the molecule. This is especially useful for distinguishing between different stereoisomers and conformers, which can exhibit subtle differences in their NMR spectra. While direct computational NMR studies on this compound are not prevalent in the literature, the methodology has been successfully applied to a wide range of organic molecules, including complex cyclic systems.

Molecular Dynamics Simulations for Conformational Space Exploration

While quantum chemical calculations provide detailed information about static structures, molecular dynamics (MD) simulations offer a way to explore the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that describes how the positions and velocities of the atoms evolve.

For a flexible molecule like this compound, MD simulations are invaluable for exploring its vast conformational space. scite.aiacs.org By simulating the molecule's motion over nanoseconds or longer, it is possible to observe transitions between different envelope and twist conformations of the cyclopentane ring, as well as the rotation of the methyl and carbaldehyde substituents. This provides a more realistic picture of the molecule's behavior in solution than static calculations alone. The conformational dynamics of cyclopentane itself are well-studied, characterized by a rapid pseudorotation that allows it to sample a wide range of puckered conformations. scite.aiacs.org The substituents in this compound would be expected to influence the potential energy landscape of this pseudorotation.

Mechanistic Modeling of Key Reactions

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. For this compound, a key reaction is the nucleophilic addition to the carbonyl group. youtube.com Theoretical modeling can provide detailed insights into the reaction pathway, including the structure of the transition state and the activation energy.

By modeling the reaction of this compound with a nucleophile, chemists can understand the factors that control the stereoselectivity of the reaction. For example, computational models like the Felkin-Anh model can be used to predict which diastereomer will be preferentially formed upon nucleophilic attack. organicchemistrydata.org These models consider the steric and electronic effects of the substituents on the prochiral carbonyl carbon to rationalize the observed stereochemical outcome. organicchemistrydata.org DFT calculations can be used to locate the transition state structures for the formation of different stereoisomers and their relative energies, thereby providing a quantitative prediction of the product distribution.

Structure-Reactivity Relationship Studies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or physical properties. wikipedia.org While no specific QSAR studies on this compound were found, this methodology could be applied to a series of related cyclopentane carbaldehydes.

By systematically varying the substituents on the cyclopentane ring and correlating these structural changes with a measured property (e.g., reaction rate with a specific nucleophile, or odor intensity), a predictive QSAR model could be developed. nih.gov The "structure" is encoded by a set of molecular descriptors, which can be calculated using computational chemistry. These descriptors can quantify various aspects of the molecule, such as its size, shape, lipophilicity, and electronic properties. Such studies can be valuable in designing new molecules with desired properties, for instance, in the field of fragrance chemistry where cyclic aldehydes are common. nih.gov For example, a QSAR study could reveal how the position and nature of substituents on the cyclopentane ring influence the reactivity of the aldehyde group, providing valuable insights for synthetic chemists. nih.govacs.org

Applications of 2 Methylcyclopentane 1 Carbaldehyde in Advanced Organic Synthesis

Building Block in the Synthesis of Complex Organic Architectures

The inherent structure of 2-methylcyclopentane-1-carbaldehyde makes it a valuable starting point for stereocontrolled syntheses. The cyclopentane (B165970) core is a common motif in many complex natural products and synthetically relevant molecules.

The 2-methylcyclopentane framework is a fundamental component of several polycyclic systems, including the bicyclo[3.2.1]octane and perhydroindan series. These bridged and fused ring systems are prevalent in a multitude of biologically active natural products. While synthetic routes to these scaffolds often start from closely related cyclopentane derivatives, such as 2-methylcyclopentane-1,3-dione, the underlying carbon skeleton highlights the structural relevance of the 2-methylcyclopentane unit. For instance, synthetic strategies toward bicyclo[3.2.1]octane structures frequently involve intramolecular Michael or aldol (B89426) reactions of functionalized cyclopentane precursors.

The structural motif of a substituted cyclopentane ring is central to numerous classes of complex natural products. Although total syntheses of these molecules may not begin directly from this compound, they often rely on highly functionalized intermediates that share this core structure.

Lathyrane Diterpenes: This class of natural products features a complex fused ring system that includes a five-membered ring. Synthetic strategies toward lathyrane diterpenes, such as lathyrol, and their biogenetic precursors like casbene, involve the meticulous assembly of building blocks, one of which is a functionalized cyclopentane derivative. uni-konstanz.dersc.orgscripps.edu For example, one synthetic approach involves the coupling of an elaborated cyclopentane building block with a second fragment, followed by a series of cyclizations to construct the final polycyclic skeleton. uni-konstanz.de

Cardiotonic Steroids: These molecules, such as cannogenol and ouabagenin, are characterized by a steroid nucleus composed of four fused rings. lookchem.comnih.govfrontiersin.org The C ring of this steroidal core is a cyclopentane ring. Total syntheses of these compounds are significant achievements in organic chemistry and often feature the construction of a functionalized cis-fused C/D ring system (perhydroindan moiety) as a key step. lookchem.comnih.gov These synthetic sequences showcase the importance of cyclopentane-based intermediates in building up the required molecular complexity, even if the starting material is a more elaborated derivative than this compound itself. nih.govacs.org

This compound serves as a valuable intermediate in the synthesis of compounds for the pharmaceutical and agrochemical industries. Its utility stems from the combination of its chiral cyclopentane body and its reactive aldehyde group, which can be readily transformed into other functionalities. The compound is listed in patents concerning the formulation of compositions that act as modulators of the TRPM8 receptor, indicating its relevance in the landscape of pharmaceutical research. google.com Furthermore, structurally related derivatives, such as 1-(chloromethyl)-2-methylcyclopentane-1-carbaldehyde, are identified as precursors in agrochemical synthesis, underscoring the importance of this chemical scaffold in developing new products for crop protection. smolecule.com

Synthesis of Functionalized Derivatives and Analogues

The aldehyde functional group is a key site for chemical modification, allowing this compound to be converted into a range of other important compounds.

Two of the most fundamental transformations of this compound are its oxidation to a carboxylic acid and its reduction to an alcohol. These reactions yield (2-methylcyclopentyl)methanol (B1367108) and 2-methylcyclopentane-1-carboxylic acid, respectively, which are themselves important chiral building blocks.

The oxidation of the aldehyde to the corresponding carboxylic acid can be achieved using a variety of oxidizing agents. libretexts.org Common reagents for this transformation include potassium permanganate (B83412) (KMnO₄) and pyridinium (B92312) chlorochromate (PCC). organic-chemistry.org

Conversely, the reduction of the aldehyde group provides the primary alcohol. This is typically accomplished with hydride reagents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). libretexts.org These transformations are generally high-yielding and are standard procedures in organic synthesis.

Table 1: Key Transformations of this compound
TransformationProductTypical ReagentsReaction Type
Oxidation2-Methylcyclopentane-1-carboxylic acidPotassium permanganate (KMnO₄), Pyridinium chlorochromate (PCC), OxoneOxidation
Reduction(2-Methylcyclopentyl)methanolSodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄)Reduction

The electrophilic nature of the aldehyde's carbonyl carbon makes this compound a suitable precursor for the synthesis of various nitrogen-containing heterocycles. These ring systems are ubiquitous in medicinal chemistry. General synthetic methods for heterocycle formation can be applied, using the aldehyde as a key component.

For example, condensation reactions with hydrazine (B178648) or its derivatives can lead to the formation of pyrazole (B372694) or pyrazoline-type structures. Similarly, multicomponent reactions, such as the Hantzsch pyridine (B92270) synthesis, could theoretically employ this compound, an ammonia (B1221849) source, and a β-ketoester to construct highly substituted dihydropyridine (B1217469) rings fused or appended to the 2-methylcyclopentyl moiety. Other established routes include the reaction of aldehydes with 2-aminopyridines and alkynes to furnish imidazo[1,2-a]pyridines or reactions with aminoalkynes to generate a diverse array of nitrogen heterocycles. mdpi.commdpi.comorganic-chemistry.org These strategies demonstrate the potential of this compound to provide access to complex heterocyclic scaffolds. nih.gov

Research Applications as a Chemical Probe

In the realm of advanced organic synthesis and chemical biology, small molecules that can selectively interact with and report on the function of biological macromolecules are invaluable. This compound, a chiral cyclic aldehyde, possesses structural and functional features that position it as a promising candidate for development as a chemical probe for studying biological systems. While specific research applications of this compound as a chemical probe are not extensively documented, its potential can be inferred from the well-established reactivity of aldehydes and the principles of covalent ligand design.

The primary basis for the application of this compound as a chemical probe lies in the electrophilic nature of its aldehyde functional group. This group can readily react with nucleophilic residues on proteins, most notably the ε-amino group of lysine, to form a Schiff base (imine). mdpi.comyoutube.com This covalent interaction, which can be reversible or rendered irreversible under certain conditions, allows for the stable labeling of proteins. nih.gov Such labeling is a cornerstone of chemical biology, enabling researchers to identify protein-protein interactions, elucidate enzyme mechanisms, and track the localization and dynamics of proteins within living cells. rsc.orgwikipedia.org

The cyclic and methylated scaffold of this compound offers a degree of structural rigidity and specificity compared to simple linear aldehydes. This defined three-dimensional shape can influence its binding affinity and selectivity for the active or allosteric sites of target proteins. The methyl group introduces a stereocenter, leading to the existence of different stereoisomers, such as (1R,2R)- and (1S,2S)-2-methylcyclopentane-1-carbaldehyde. These stereoisomers can be powerful tools to probe the topology and stereochemical preferences of a protein's binding pocket. Differences in the reactivity or binding affinity between the isomers can provide crucial insights into the precise orientation required for ligand recognition and covalent modification.

Fluorescent probes have been developed for the detection of aliphatic aldehydes in living cells, underscoring the biological relevance of this class of compounds. nih.govrsc.org By attaching a fluorophore to the this compound scaffold, it could be transformed into a reporter molecule. Such a probe would allow for the visualization of its interaction with target proteins through techniques like fluorescence microscopy, providing spatial and temporal information about the protein of interest.

The table below outlines potential research applications of this compound as a chemical probe, based on the known reactivity of similar aldehyde-containing molecules.

Research ApplicationRationaleDetailed Research Finding Potential
Covalent Protein Labeling The aldehyde group can form covalent bonds with nucleophilic amino acid residues, primarily lysine. mdpi.comyoutube.comIdentification of novel protein targets, mapping of binding sites through mass spectrometry, and creation of stable protein conjugates for further studies. nih.gov
Enzyme Inhibition Studies The formation of a covalent adduct within an enzyme's active site can lead to irreversible inhibition, allowing for the study of enzyme function. rug.nlrsc.orgDetermination of enzyme kinetics, elucidation of catalytic mechanisms, and validation of enzymes as therapeutic targets.
Stereochemical Probing of Binding Sites The use of different stereoisomers can reveal the three-dimensional requirements for ligand binding and reactivity.Characterization of the topology of protein binding pockets and the design of more potent and selective stereospecific inhibitors.
Development of Fluorescent Probes Attachment of a fluorescent moiety would enable the visualization and tracking of the probe's interaction with its biological targets. nih.govReal-time imaging of protein localization and dynamics in living cells, and development of high-throughput screening assays.

Future Research Directions and Perspectives

Development of Novel and Sustainable Synthetic Routes

The traditional synthesis of 2-methylcyclopentane-1-carbaldehyde often relies on methods such as the oxidation of 2-methylcyclopentanol (B36010) or the hydroformylation of 2-methylcyclopentene. While effective, these routes can involve harsh reagents or energy-intensive conditions. Future research is anticipated to focus on developing more sustainable and efficient synthetic strategies.

Key areas for development include:

Biocatalysis: The use of enzymes or whole-cell systems to catalyze the stereoselective synthesis of this compound could offer a greener alternative to traditional chemical methods. This approach could lead to higher yields and enantiopurity, which is crucial for applications in pharmaceuticals and fragrances.

Electrochemical Synthesis: Electrosynthesis presents an opportunity to use renewable electricity to drive the synthesis, potentially from readily available feedstocks. This could reduce the reliance on chemical oxidants and reductants, minimizing waste generation.

Photocatalysis: Visible-light photocatalysis is an emerging field in organic synthesis that could enable novel transformations for the synthesis of this compound under mild conditions.

A comparative look at potential synthetic routes is presented below:

Synthetic RouteAdvantagesChallenges
Traditional Oxidation Well-established, reliableUse of stoichiometric, often hazardous, oxidants
Hydroformylation Atom-economicalRequires high pressure and temperature, expensive catalysts
Biocatalysis High selectivity, mild conditions, sustainableEnzyme stability and cost, substrate scope
Electrosynthesis Use of clean energy, reduced wasteElectrode material development, reaction optimization
Photocatalysis Mild reaction conditions, unique reactivityCatalyst stability, scalability

Exploration of Underutilized Reactivity Pathways

The reactivity of this compound is dominated by the chemistry of its aldehyde functional group, including oxidation, reduction, and nucleophilic addition. However, there are numerous underexplored reaction pathways that could lead to novel molecular architectures and applications.

Future research could investigate:

C-H Functionalization: Direct functionalization of the C-H bonds of the cyclopentane (B165970) ring would provide a more direct route to complex derivatives without the need for pre-functionalized starting materials.

Radical Chemistry: The aldehyde hydrogen is susceptible to radical abstraction, opening up avenues for radical-mediated transformations to form new C-C and C-heteroatom bonds. Recent studies on the autoxidation of other aldehydes suggest that this could be a rich area of investigation. copernicus.org

Cascade Reactions: Designing cascade reactions that involve the aldehyde group and another part of the molecule could enable the rapid construction of complex polycyclic systems. For instance, rhodium-catalyzed aldehyde-directed oxidative annulation reactions have been developed for other aldehyde-containing compounds. acs.org

Advanced Computational Studies for Rational Design

Computational chemistry offers powerful tools for understanding and predicting the behavior of molecules like this compound. While basic computational data exists, more advanced studies can accelerate the discovery of new applications and synthetic routes.

Future computational work could focus on:

Reaction Mechanism Elucidation: Density Functional Theory (DFT) calculations can be used to model transition states and reaction pathways for both existing and novel reactions, providing insights that can guide experimental work.

Predictive Modeling: Quantitative Structure-Property Relationship (QSPR) models can be developed to predict the physical, chemical, and biological properties of derivatives of this compound, aiding in the rational design of molecules with specific functions.

Conformational Analysis: Understanding the conformational landscape of the flexible five-membered ring is crucial for designing molecules that can interact with specific biological targets or self-assemble into ordered materials.

Integration into Flow Chemistry and Automation Platforms

The transition from batch to continuous flow manufacturing offers significant advantages in terms of safety, efficiency, and scalability. The integration of the synthesis and derivatization of this compound into flow chemistry platforms is a promising area for future research.

Key aspects to be explored include:

Flow Synthesis: Developing robust and efficient flow-based protocols for the synthesis of this compound, potentially utilizing immobilized catalysts or reagents to simplify purification.

Automated Derivatization: Coupling a flow reactor for the synthesis of the aldehyde with automated systems for subsequent reactions would enable the rapid generation of libraries of derivatives for screening in various applications.

Process Analytical Technology (PAT): Implementing in-line and on-line analytical techniques to monitor reaction progress and product quality in real-time will be crucial for the successful implementation of flow processes.

Design and Synthesis of Advanced Materials Precursors

The unique combination of a reactive aldehyde group and a substituted cyclopentane scaffold makes this compound an interesting building block for advanced materials.

Future research could explore its use as a precursor for:

Polymers and Resins: The aldehyde group can participate in polymerization reactions, such as condensation with phenols, urea, or melamine, to form thermoset resins with potentially unique properties conferred by the cyclopentane ring. wikipedia.org Aldehyde-functional polymers have also been shown to be useful in creating surfaces with tunable properties. acs.org

Functional Materials: A patent has highlighted the potential use of this compound as a modulator of the TRPM8 receptor, which is responsible for the sensation of cooling. google.com This suggests its potential incorporation into textiles, personal care products, and other materials to impart a cooling effect. google.com

Secondary Aerosol Precursors: Studies on other aldehydes have shown their role as precursors to highly oxygenated organic molecules (HOMs) that are key in the formation of atmospheric aerosols. copernicus.org Investigating the atmospheric chemistry of this compound could provide insights into its environmental impact and potential role in atmospheric processes.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 2-methylcyclopentane-1-carbaldehyde, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via cyclopentanone derivatives as intermediates. For example, 2-methylcyclopentanone (CAS 1120-72-5) is a potential precursor, where oxidation or functionalization of the cyclopentane ring can introduce the aldehyde group. Controlled catalytic hydrogenation or oxidation using agents like PCC (pyridinium chlorochromate) under anhydrous conditions may optimize yield .
  • Key considerations : Monitor reaction progress via GC-MS to confirm intermediate formation and purity. Adjust solvent polarity (e.g., dichloromethane vs. THF) to stabilize reactive intermediates .

Q. How can the stereochemistry and conformation of this compound be determined experimentally?

  • Methodology : X-ray crystallography using SHELXL for refinement provides unambiguous structural data. For liquid samples, NOESY NMR can identify spatial proximity of protons (e.g., methyl and aldehyde groups) to infer ring puckering or substituent orientation .
  • Validation : Compare experimental NMR chemical shifts (e.g., aldehyde proton at δ 9.5–10.5 ppm) with computational predictions (DFT calculations) .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodology :

  • IR spectroscopy : Confirm the aldehyde C=O stretch (~1720 cm⁻¹) and absence of ketone or alcohol impurities.
  • ¹³C NMR : Identify the aldehyde carbon (δ 190–210 ppm) and quaternary carbons in the cyclopentane ring.
  • Mass spectrometry : Use high-resolution MS to distinguish isotopic patterns and rule out side products .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in nucleophilic addition reactions?

  • Methodology : Perform kinetic studies using Grignard reagents or hydride donors (e.g., NaBH₄). Compare reaction rates with less hindered aldehydes (e.g., cyclohexanecarbaldehyde) to isolate steric effects. Computational modeling (e.g., DFT) can map transition states and charge distribution .
  • Data interpretation : Use Hammett plots or Eyring equations to correlate substituent effects with activation energy .

Q. What strategies resolve contradictions in spectroscopic data for derivatives of this compound?

  • Case study : If NMR signals for diastereomers overlap, employ chiral shift reagents (e.g., Eu(hfc)₃) or derivatization with a chiral auxiliary. For crystallographic ambiguities, refine structures using twin-resolution protocols in SHELXL .
  • Cross-validation : Combine HPLC with circular dichroism (CD) to confirm enantiomeric purity .

Q. How can computational models predict the stability of this compound under varying pH and temperature conditions?

  • Methodology : Perform molecular dynamics (MD) simulations to assess conformational changes. Use QSPR (quantitative structure-property relationship) models to predict degradation pathways (e.g., aldol condensation). Validate with accelerated stability testing (e.g., 40°C/75% RH for 6 months) .
  • Experimental backup : Monitor degradation via UV-Vis spectroscopy (λmax for conjugated enals) .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric excess (ee)?

  • Methodology : Optimize asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) or enzymatic resolution. Use microreactors to enhance mixing and reduce racemization. Track ee via chiral GC or SFC (supercritical fluid chromatography) .
  • Troubleshooting : If ee drops at scale, investigate temperature gradients or catalyst leaching via ICP-MS .

Methodological Resources

  • Structural analysis : SHELXL for crystallographic refinement ; NIST Chemistry WebBook for reference spectral data .
  • Synthetic optimization : Pistachio/BKMS_METABOLIC databases for retrosynthetic planning .
  • Safety protocols : Follow OSHA guidelines for aldehyde handling, including PPE (nitrile gloves, face shields) and fume hood use .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
2-methylcyclopentane-1-carbaldehyde
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Reactant of Route 2
2-methylcyclopentane-1-carbaldehyde

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.